N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide
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Overview
Description
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is a complex organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a nitrobenzamide group attached to the benzothiazole moiety, making it a unique and potentially bioactive molecule.
Mechanism of Action
Target of Action
The primary targets of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide are primarily associated with anti-tubercular activity . Benzothiazole derivatives have shown potent inhibition against M. tuberculosis . They have also been found to inhibit various enzymes such as dihydroorotase , DNA gyrase , and others .
Mode of Action
The compound interacts with its targets by inhibiting their activity, which results in the prevention of the growth of M. tuberculosis . The structure-activity relationships of new benzothiazole derivatives have been discussed against the target DprE1 .
Biochemical Pathways
The affected pathways primarily involve the inhibition of the biosynthesis of prostaglandins . Prostaglandins are derived from arachidonic acid, which originates from cell membrane phospholipids through the action of phospholipase A2 .
Result of Action
The molecular and cellular effects of the compound’s action result in the inhibition of the growth of M. tuberculosis . This is achieved through the inhibition of various enzymes, leading to the prevention of prostaglandin biosynthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the condensation of o-aminothiophenol with aromatic aldehydes in the presence of an acid catalyst.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Techniques such as microwave irradiation and one-pot multicomponent reactions can be employed to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, particularly at the 2-position.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and catalytic amounts of transition metals.
Substitution: Electrophilic reagents such as halogens or nitro compounds can be used.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Major Products
Reduction: Formation of the corresponding amine derivative.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex benzothiazole derivatives.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its bioactive nature.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Comparison with Similar Compounds
Similar Compounds
2-Aminobenzothiazole: A simpler benzothiazole derivative with antimicrobial properties.
2-Mercaptobenzothiazole: Known for its use in rubber vulcanization.
Benzothiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals.
Uniqueness
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide is unique due to its combination of a benzothiazole core with a nitrobenzamide group, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-2-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O3S/c24-19(14-8-2-5-11-17(14)23(25)26)21-15-9-3-1-7-13(15)20-22-16-10-4-6-12-18(16)27-20/h1-12H,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZTYBMBWIJYKEE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CC=CC=C3S2)NC(=O)C4=CC=CC=C4[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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